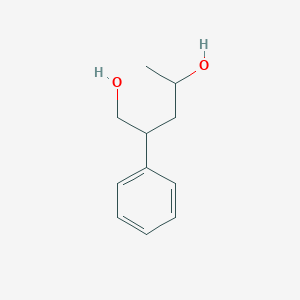![molecular formula C27H21N2P B14395188 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline CAS No. 88012-11-7](/img/structure/B14395188.png)
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline is an organophosphorus compound characterized by the presence of a quinoline ring and a triphenylphosphoranylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline typically involves the reaction of quinoline derivatives with triphenylphosphine and appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of solvents like chloroform or tetrahydrofuran (THF) and may require specific temperatures and catalysts to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Applications De Recherche Scientifique
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound used in Wittig reactions.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol: Similar structure but with a phenol group instead of a quinoline ring.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.
Propriétés
Numéro CAS |
88012-11-7 |
|---|---|
Formule moléculaire |
C27H21N2P |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
triphenyl(quinolin-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C27H21N2P/c1-4-13-23(14-5-1)30(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-27-21-20-22-12-10-11-19-26(22)28-27/h1-21H |
Clé InChI |
INOZINBINIZKOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


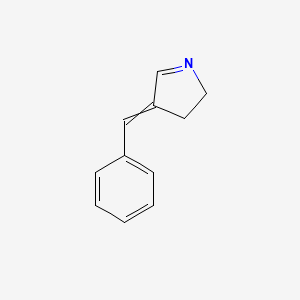
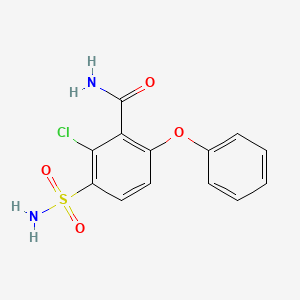
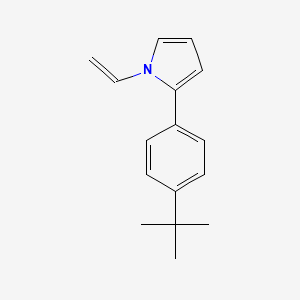
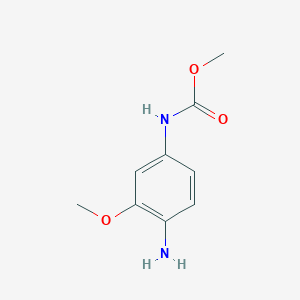


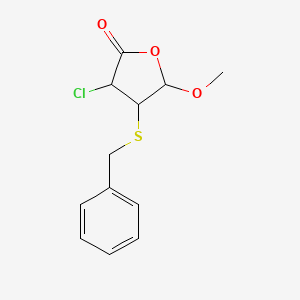
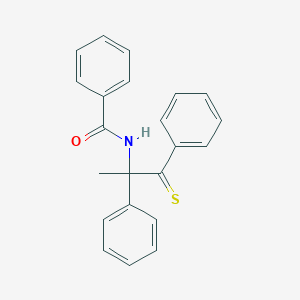
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
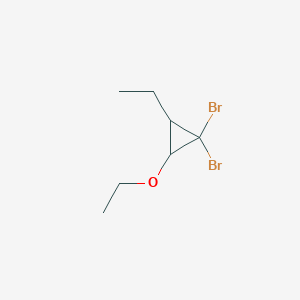
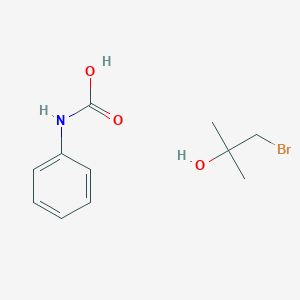
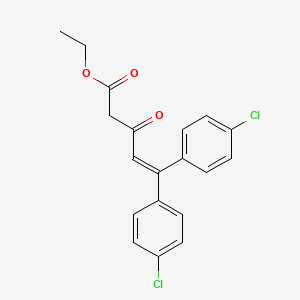
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
